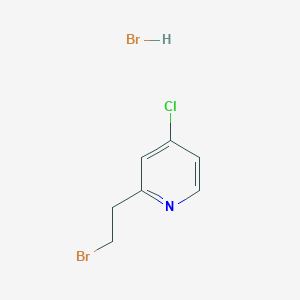

![molecular formula C18H12ClN3S B2355742 2-[4-(4-chlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole CAS No. 956779-41-2](/img/structure/B2355742.png)

2-[4-(4-chlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

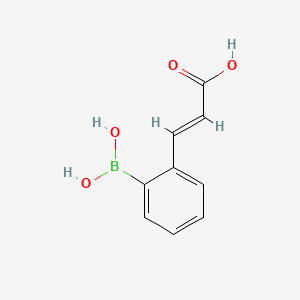

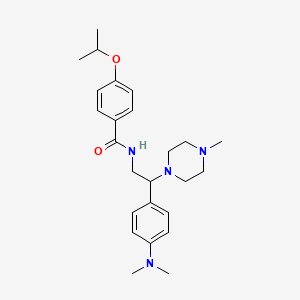

2-[4-(4-Chlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole (2-CPPT) is a small molecule that has been studied for its potential as a therapeutic agent for a variety of diseases. 2-CPPT is a novel thiazole derivative, and its structure is characterized by a chlorine atom attached to a phenyl group, a pyrazole group, and a thiazole ring. 2-CPPT has been studied for its potential to modulate the activity of several enzymes, receptors, and transporters, and has been found to have a variety of biological activities.

Applications De Recherche Scientifique

Spectroscopic and Quantum Chemical Analysis

- A compound closely related to 2-[4-(4-chlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole has been characterized using quantum chemical methods and vibrational spectral techniques. The study involved FT-IR and FT-Raman spectroscopy, providing insights into the molecular structure and characteristics of the compound (Viji et al., 2020).

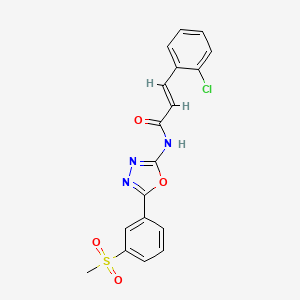

Antimicrobial and Antifungal Effects

- This compound has demonstrated promising antimicrobial and antifungal effects. Molecular docking studies were conducted to explore its interaction with different proteins, providing valuable information about its potential biological functions (Viji et al., 2020).

Corrosion Inhibition

- Derivatives of this compound, specifically quinoxaline derivatives, have been synthesized and applied as corrosion inhibitors for mild steel in acidic media. Their effectiveness was demonstrated through various methods including weight loss measurement and electrochemical impedance spectroscopy (Saraswat & Yadav, 2020).

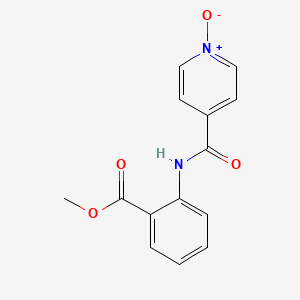

Anticancer Potential

- Certain derivatives of this compound have shown anticancer activity, particularly against breast carcinoma cell lines. This was determined using WST-1 assay, indicating a concentration-dependent cellular growth inhibitory effect (Gomha, Salah, & Abdelhamid, 2014).

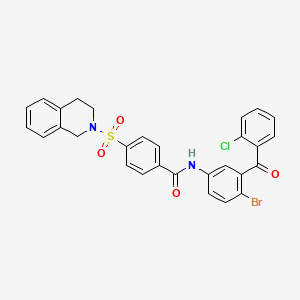

Molecular Docking Studies for Pharmacological Importance

- Molecular docking studies indicate that this compound and its derivatives may hold significant pharmacological importance. These studies help in understanding the chemical selectivity and reactivity sites in the molecule, potentially leading to new drug development (Venil et al., 2021).

Synthesis and Evaluation of Novel Derivatives

- Research has also focused on the synthesis and structural characterization of novel derivatives incorporating this compound. These studies contribute to the understanding of its properties and potential applications in various fields (Patel et al., 2013).

Antimicrobial Activity and Molecular Docking Analysis

- The compound has been subject to antimicrobial activity analysis and molecular docking to explore its interaction with bacterial and fungal strains, indicating its potential use in developing antimicrobial agents (Shanmugapriya et al., 2021).

Mécanisme D'action

Target of Action

Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It’s known that pyrazole derivatives interact with their targets to exert their pharmacological effects

Biochemical Pathways

It’s known that pyrazole derivatives can affect various biochemical pathways, leading to their antileishmanial and antimalarial activities . The specific pathways affected by this compound and their downstream effects would require further investigation.

Result of Action

It’s known that pyrazole derivatives can have potent antileishmanial and antimalarial activities

Propriétés

IUPAC Name |

2-[4-(4-chlorophenyl)pyrazol-1-yl]-4-phenyl-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClN3S/c19-16-8-6-13(7-9-16)15-10-20-22(11-15)18-21-17(12-23-18)14-4-2-1-3-5-14/h1-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQSLKVRIYQIKBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)N3C=C(C=N3)C4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,1-dimethyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2355659.png)

![9-methyl-1H,2H,3H,4H,5H,6H-azepino[4,5-b]indole hydrochloride](/img/structure/B2355663.png)

![2,2,2-trifluoroethyl N-[2-(2-methylpropyl)-2,3-dihydro-1H-pyrazol-3-ylidene]carbamate](/img/structure/B2355676.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2355679.png)